2-Methylimidazo[1,2-a]pyridine-7-carbonitrile
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Overview
Description
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound consists of a fused bicyclic system with a nitrile group at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the condensation of 2-aminopyridine with acetonitrile in the presence of a catalyst such as sodium methoxide . The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common and can be achieved using molecular bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or iodine in chloroform.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives such as 3-bromo-2-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties, particularly against Staphylococcus aureus.
Medicine: Investigated for potential therapeutic applications, including antitumor and antiviral activities.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s antitumor effects are believed to involve the induction of apoptosis through the activation of caspases and the inhibition of key signaling pathways such as NF-kappaB .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Amino-1-propargylpyridinium: Known for its broad spectrum of biological activities, including antitumor and antiviral effects.
2-Amino-1-(2-bromoallyl)pyridinium: Exhibits significant antimicrobial properties.
Zolimidine: An antiulcer drug with a similar imidazo[1,2-a]pyridine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEVDPHIYOLYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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